molecular formula C12H19NO B14713175 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one CAS No. 20683-00-5

1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one

Cat. No.: B14713175
CAS No.: 20683-00-5
M. Wt: 193.28 g/mol
InChI Key: BEKCHAVQKYFKCP-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one is a chemical compound that features a piperidine ring attached to a cyclopentene ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one typically involves the reaction of piperidine with cyclopent-1-en-1-one under specific conditions. One common method includes:

    Cyclopent-1-en-1-one: This is reacted with in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

    Purification: The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)octadec-2-en-1-one
  • 1-(Piperidin-1-yl)hexadec-2-en-1-one

Uniqueness

1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one is unique due to its combination of a piperidine ring with a cyclopentene ring and an ethanone group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

20683-00-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-piperidin-1-ylcyclopenten-1-yl)ethanone

InChI

InChI=1S/C12H19NO/c1-10(14)11-6-5-7-12(11)13-8-3-2-4-9-13/h2-9H2,1H3

InChI Key

BEKCHAVQKYFKCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC1)N2CCCCC2

Origin of Product

United States

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